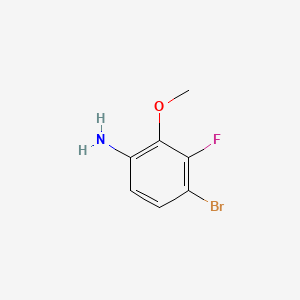
4-溴-3-氟-2-甲氧基苯胺
概述
描述
4-Bromo-3-fluoro-2-methoxyaniline is a chemical compound used as a reagent in the synthesis of various inhibitors . It has a molecular weight of 202.05 .
Synthesis Analysis
This compound can be synthesized from 2-Nitroaniline using a suspension of CuSO4·5H2O in a mixture of CH3CN and H2O at 25 °C . Other methods of synthesis involve reactions of secondary amines .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-fluoro-2-methoxyaniline consists of a bromine atom, a fluorine atom, and a methoxy group attached to an aniline .Chemical Reactions Analysis
4-Bromo-3-fluoro-2-methoxyaniline is used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas as potent anaplastic lymphoma kinase (ALK) inhibitors . It also participates in various chemical reactions involving palladium-catalyzed methods .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-fluoro-2-methoxyaniline include a molecular weight of 202.05 . More specific properties like melting point, boiling point, and density are not available in the current resources .科学研究应用
药理学
4-溴-3-氟-2-甲氧基苯胺: 在药理学研究中被用作合成复杂分子的前体。 它作为间变性淋巴瘤激酶 (ALK) 抑制剂开发中的构建模块 ,在治疗某些类型的癌症中至关重要。 它在Rho 激酶抑制剂的创建中的作用也突出了其在治疗药物开发中的潜力 .
材料科学
在材料科学中,该化合物因其在创造具有独特特性的新材料中的潜在用途而被探索。 将其掺入聚合物和涂层中可能导致高性能材料的开发方面的进步,这些材料具有更高的耐久性和对环境因素的抵抗力 .
化学合成
4-溴-3-氟-2-甲氧基苯胺: 是有机合成中的一种宝贵试剂。 它参与通过钯催化胺化反应形成芳胺,这是合成各种有机化合物的基础 .
农业
在农业领域,正在进行研究以探索该化合物在合成农用化学品中的用途。 它的衍生物可能被用于创造新的杀虫剂和除草剂,从而有助于更有效的作物保护策略 .
环境科学
环境科学家对该化合物在生态系统中的行为和影响感兴趣。 它可以用作环境监测中的示踪剂或标记物,帮助追踪污染源并了解自然环境中的化学过程 .
分析化学
在分析化学中,4-溴-3-氟-2-甲氧基苯胺可以用作各种分析技术中的标准或参考化合物。 其明确的结构和性质使其适用于校准和方法开发,包括高效液相色谱 (HPLC) 和其他分析方法 .
工业应用
在工业上,该化合物在染料、颜料和橡胶化学品的合成中得到应用。 它在为工业染料和颜料创建中间体方面的作用尤为重要,因为它有助于生产具有所需颜色特性的材料 .
研究与开发
最后,4-溴-3-氟-2-甲氧基苯胺广泛应用于科学研究和开发。 它是制造其他化学品和进行实验室实验以发现新反应和合成新化合物的关键物质 .
安全和危害
作用机制
Target of Action
Similar compounds have been used in the synthesis of potent inhibitors for various kinases , suggesting that 4-Bromo-3-fluoro-2-methoxyaniline may also interact with similar targets.
Action Environment
The action, efficacy, and stability of 4-Bromo-3-fluoro-2-methoxyaniline could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other chemical species . .
生化分析
Biochemical Properties
4-Bromo-3-fluoro-2-methoxyaniline plays a significant role in biochemical reactions, particularly in the synthesis of various inhibitors. It is used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas, which are potent anaplastic lymphoma kinase (ALK) inhibitors . Additionally, it is involved in the synthesis of chroman-3-amides, which are potent Rho kinase inhibitors . These interactions highlight the compound’s importance in modulating enzyme activity and protein interactions.
Cellular Effects
4-Bromo-3-fluoro-2-methoxyaniline has notable effects on various cell types and cellular processes. It influences cell function by interacting with key signaling pathways and altering gene expression. For instance, its role in inhibiting ALK and Rho kinase suggests that it can modulate cell signaling pathways involved in cell proliferation, differentiation, and apoptosis . These effects can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of 4-Bromo-3-fluoro-2-methoxyaniline involves its binding interactions with specific biomolecules. As an inhibitor of ALK and Rho kinase, it binds to the active sites of these enzymes, preventing their normal function . This inhibition can lead to downstream effects on gene expression and cellular processes. The compound’s ability to modulate enzyme activity underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-fluoro-2-methoxyaniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under refrigerated conditions
Dosage Effects in Animal Models
The effects of 4-Bromo-3-fluoro-2-methoxyaniline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting specific enzymes without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage thresholds is crucial for its potential therapeutic applications.
Metabolic Pathways
4-Bromo-3-fluoro-2-methoxyaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s role in inhibiting ALK and Rho kinase suggests that it may affect metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, 4-Bromo-3-fluoro-2-methoxyaniline is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Bromo-3-fluoro-2-methoxyaniline affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall efficacy as a therapeutic agent.
属性
IUPAC Name |
4-bromo-3-fluoro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPCIJTZHLTURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1137869-95-4 | |
| Record name | 4-Bromo-3-fluoro-2-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

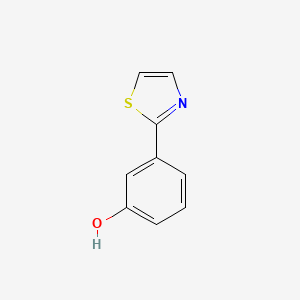
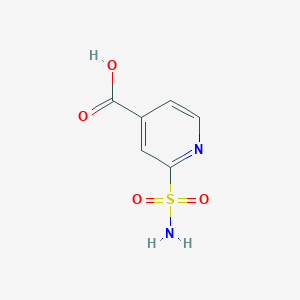
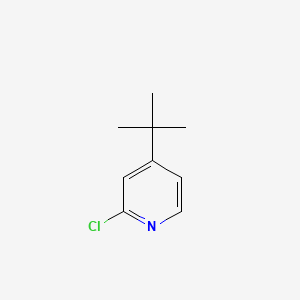


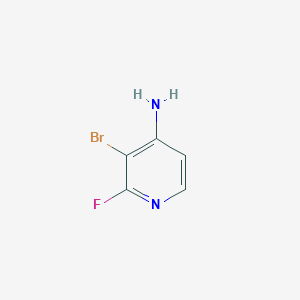
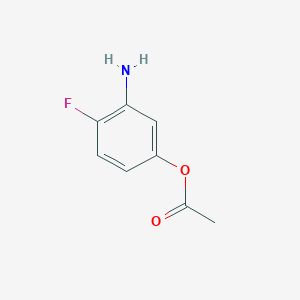
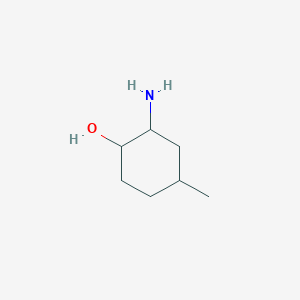
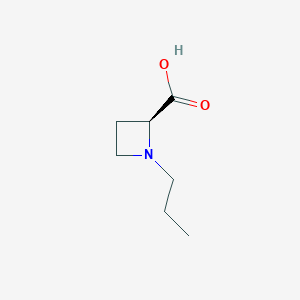

![Benzo[c]isothiazol-5-ylmethanol](/img/structure/B1527616.png)
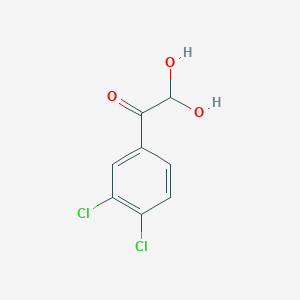
![3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527620.png)
